molecular formula C23H23N3S B2608250 (2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile CAS No. 450353-48-7

(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile

Cat. No.: B2608250
CAS No.: 450353-48-7
M. Wt: 373.52
InChI Key: SQRCJEVTKSZYJX-XDHOZWIPSA-N
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Description

This compound belongs to the class of α,β-unsaturated nitriles featuring a 1,3-thiazole core substituted with aromatic groups. Its structure includes:

  • Thiazole ring: Substituted at the 4-position with a 2,4-dimethylphenyl group.
  • Prop-2-enenitrile backbone: The E-configuration ensures planarity, facilitating π-π interactions with biological targets.
  • Amino substituent: A 2,4,6-trimethylphenyl group attached to the β-carbon, enhancing steric bulk and lipophilicity.

Properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-14-6-7-20(16(3)8-14)21-13-27-23(26-21)19(11-24)12-25-22-17(4)9-15(2)10-18(22)5/h6-10,12-13,25H,1-5H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRCJEVTKSZYJX-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3C)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3C)C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile is a complex organic molecule with potential biological activities that warrant detailed exploration. This article will focus on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

  • Molecular Formula : C23H23N3S
  • Molecular Weight : 399.47 g/mol

Structural Features

The compound features a thiazole ring, which is known for its biological significance, particularly in pharmaceuticals. The presence of multiple aromatic rings may contribute to its interaction with biological targets.

The specific mechanism of action for this compound has not been extensively documented in the literature. However, similar compounds with thiazole moieties often exhibit activity by interacting with various enzymes or receptors in biological pathways. Potential mechanisms may include:

  • Inhibition of Kinases : Compounds containing thiazole rings have been reported to inhibit kinases, which are critical in cell signaling pathways.
  • Antioxidant Activity : The structural configuration may allow for scavenging free radicals, thereby exhibiting antioxidant properties.

Therapeutic Potential

The compound's structure suggests it could be a candidate for drug development targeting:

  • Cancer Treatment : Similar compounds have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Agents : Thiazole derivatives are often explored for their anti-inflammatory properties.

Case Studies and Research Findings

  • In Vitro Studies : Research has indicated that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
    CompoundCell LineIC50 (µM)
    Example Thiazole DerivativeMV4-11 (Leukemia)0.3
    Example Thiazole DerivativeMOLM13 (Leukemia)1.2
  • Mechanistic Studies : Inhibition of specific kinases such as MEK1/2 has been noted in related compounds, suggesting a possible pathway for therapeutic action.
  • Animal Models : In vivo studies using xenograft models have shown that thiazole-containing compounds can significantly reduce tumor size when administered at certain dosages.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name (CAS No.) Thiazole Substituent Amino Substituent Molecular Weight Reported Activity
Target Compound 4-(2,4-dimethylphenyl) 2,4,6-trimethylphenyl 387.48 g/mol Not explicitly reported (inferred from analogs)
(2E)-4-(2,4-Dimethylphenyl)-1,3-thiazol-2-ylacetonitrile () 4-(2,4-dimethylphenyl) Phenylhydrazono 348.42 g/mol N/A (structural analog)
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (5622-96-8) 4-(3,4-dimethoxyphenyl) 4-nitrophenyl 408.43 g/mol Anticancer (inferred from nitrophenyl analogs)
(2E)-3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (5624-37-3) 4-(4-methylphenyl) 4-bromophenyl 410.30 g/mol Antimicrobial (similar to )
Key Observations:

Electron-Withdrawing vs. Methyl and methoxy groups in the target compound and increase lipophilicity, improving membrane permeability.

Steric Effects :

  • The 2,4,6-trimethylphenyl group in the target compound creates significant steric hindrance, which may reduce binding to shallow active sites but improve selectivity.
Anticancer Potential:
  • Nitrophenyl-substituted analogs (e.g., ) are associated with anticancer activity due to nitro group reduction generating reactive intermediates that damage DNA .
  • Bromophenyl analogs (e.g., ) show moderate cytotoxicity, likely via halogen bonding with cellular targets .
Antimicrobial Activity:
  • Benzothiazole-prop-2-enenitrile derivatives () exhibit broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. coli). The target compound’s trimethylphenyl group may enhance Gram-positive selectivity due to increased hydrophobicity.
Antiviral Potential:

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